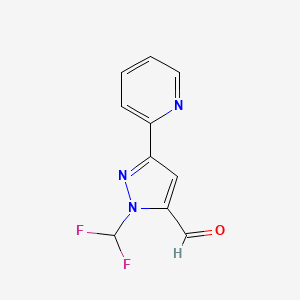
1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde
Übersicht
Beschreibung
1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde is a useful research compound. Its molecular formula is C10H7F2N3O and its molecular weight is 223.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(Difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological profile.
The compound has the following chemical structure:
- Molecular Formula : CHFNO
- CAS Number : 2098069-89-5
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties. The specific compound in focus has shown promise in various studies:
- Antifungal Activity : A series of related compounds, including those with the difluoromethyl group, have been synthesized and tested against phytopathogenic fungi. Notably, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides demonstrated moderate to excellent antifungal activity in vitro, outperforming standard treatments like boscalid .
- Anticancer Potential : Pyrazole derivatives have been explored for their anticancer properties. A study involving pyrazoles showed synergistic effects when combined with doxorubicin in breast cancer cell lines (MCF-7 and MDA-MB-231), indicating their potential as adjunctive therapies in cancer treatment .
- Enzyme Inhibition : Certain pyrazole derivatives have been identified as inhibitors of monoamine oxidase (MAO), which is relevant in the treatment of neurological disorders. Compounds were synthesized that exhibited high inhibitory activity against both MAO-A and MAO-B isoforms .
Case Study 1: Antifungal Activity
A study synthesized a novel series of 3-(difluoromethyl)-1-methyl-1H-pyrazole derivatives and evaluated their antifungal activity against seven strains of phytopathogenic fungi. The most active compound showed a significant inhibition rate compared to standard fungicides, suggesting its utility in agricultural applications .
Case Study 2: Anticancer Activity
In a controlled experiment, pyrazole derivatives were tested for cytotoxicity against breast cancer cell lines. The results indicated that certain compounds not only inhibited cell proliferation but also induced apoptosis. The combination with doxorubicin enhanced the overall effectiveness, highlighting the potential for clinical applications .
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives is often linked to their structural characteristics. The presence of the difluoromethyl group has been correlated with increased potency against various biological targets. For example, molecular docking studies revealed that specific interactions with target enzymes could be attributed to the carbonyl oxygen atom forming hydrogen bonds with critical residues in the enzyme's active site .
Summary Table of Biological Activities
Eigenschaften
IUPAC Name |
2-(difluoromethyl)-5-pyridin-2-ylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3O/c11-10(12)15-7(6-16)5-9(14-15)8-3-1-2-4-13-8/h1-6,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTHIPMISUDEAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C(=C2)C=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















